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molecular formula C19H21ClN4O3 B8286280 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea

Cat. No. B8286280
M. Wt: 388.8 g/mol
InChI Key: YERWBUDFGKQUBJ-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

1108 g (2.85 mol) benzyl 4-[1-(2-chloro-pyridin-3-yl)-ureido]-piperidine-1-carboxylate were refluxed with 720 g (8.57 mol) sodium hydrogen carbonate in 14.5 L tert-amylalcohol. 3 L solvent were distilled off. The reaction mixture was cooled to 35° C. and combined with 11 mL water. Then 13 g (0.058 mol) palladium acetate and 49 g (0.115 mol) 1,4-bis-(diphenylphosphino)-butane (DPPB) were added and the mixture was heated to reflux temperature. It was stirred at 100° C. until the reaction was complete, cooled to RT and 7.5 L of water were added. The organic phase was separated off, washed with 5 L water and then evaporated down. The oily residue was mixed twice with 3 L isopropyl acetate and distilled off. Then the residue was dissolved hot in 7 L isopropyl acetate and slowly cooled to ambient temperature. The solid that crystallised out was suction filtered, washed with 2 L isopropyl acetate and tert.-butyl-methylether and dried at 50° C.
Quantity
1108 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Quantity
14.5 L
Type
solvent
Reaction Step One
Name
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
13 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N:8]([CH:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[O:19])[CH2:14][CH2:13]2)[C:9]([NH2:11])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])O.[Na+].C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C(O)(CC)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:10]=[C:9]1[NH:11][C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[N:8]1[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[CH2:14][CH2:13]1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
1108 g
Type
reactant
Smiles
ClC1=NC=CC=C1N(C(=O)N)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
720 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
14.5 L
Type
solvent
Smiles
C(C)(C)(CC)O
Step Two
Name
Quantity
7.5 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
It was stirred at 100° C. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
3 L solvent were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with 5 L water
CUSTOM
Type
CUSTOM
Details
evaporated down
ADDITION
Type
ADDITION
Details
The oily residue was mixed twice with 3 L isopropyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled off
DISSOLUTION
Type
DISSOLUTION
Details
Then the residue was dissolved hot in 7 L isopropyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solid that crystallised out
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2 L isopropyl acetate and tert.-butyl-methylether
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
Smiles
O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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